molecular formula C19H16N4O3S B11302286 N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide

N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide

Cat. No.: B11302286
M. Wt: 380.4 g/mol
InChI Key: BEEUYCXZMGKJGP-UHFFFAOYSA-N
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Description

N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide is a complex organic compound that features a unique combination of functional groups, including a pyrazole ring, a thiophene ring, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole ring, followed by the introduction of the methoxybenzyl group. The thiophene ring is then incorporated, and finally, the oxazole ring is formed. Each step requires specific reagents and conditions, such as the use of strong bases, oxidizing agents, and controlled temperatures .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization to ensure high purity and consistency .

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative. Substitution reactions can lead to a wide range of functionalized products .

Scientific Research Applications

N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets by binding to their active sites or allosteric sites, thereby modulating their activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole, thiophene, and oxazole derivatives, such as:

Uniqueness

What sets N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide apart is its unique combination of functional groups, which provides a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C19H16N4O3S

Molecular Weight

380.4 g/mol

IUPAC Name

N-[2-[(4-methoxyphenyl)methyl]pyrazol-3-yl]-5-thiophen-2-yl-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C19H16N4O3S/c1-25-14-6-4-13(5-7-14)12-23-18(8-9-20-23)21-19(24)15-11-16(26-22-15)17-3-2-10-27-17/h2-11H,12H2,1H3,(H,21,24)

InChI Key

BEEUYCXZMGKJGP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=CC=N2)NC(=O)C3=NOC(=C3)C4=CC=CS4

Origin of Product

United States

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